4-Hydroxystradiol
Description
Structure
3D Structure
Properties
IUPAC Name |
13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFCKXEVSGWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859942 | |
| Record name | Estra-1,3,5(10)-triene-3,4,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Carcinogenic Potential
4-Hydroxyestradiol is recognized as an ultimate carcinogen, particularly in the context of breast cancer. It has been shown to induce DNA adduct formation and oxidative stress, leading to genomic instability:
- Tumor Initiation : Studies indicate that 4-OH-E2 can initiate tumorigenesis in animal models. For instance, intraperitoneal injections of 4-OH-E2 into male Syrian golden hamsters resulted in increased formation of glutathione (GSH) and cysteine (Cys) conjugates, which are markers of carcinogenic activity .
- DNA Damage : The compound generates reactive oxygen species that contribute to neoplastic transformation by inducing oxidative DNA damage. This damage can lead to mutations and cancer development .
Biomarker for Breast Cancer
The ratio of 4-hydroxyestradiol to 2-hydroxyestradiol has been proposed as a potential biomarker for breast cancer risk:
- Elevated Ratios in Tumors : Research indicates that neoplastic mammary tissues exhibit higher ratios of 4-/2-hydroxyestradiol compared to normal tissues, suggesting a mechanistic link to tumor development .
- Diagnostic Potential : The detection of elevated levels of 4-OH-E2-derived DNA adducts in urine has been correlated with breast cancer diagnosis, making it a candidate for non-invasive diagnostic tests .
Therapeutic Implications
While primarily studied for its carcinogenic properties, there is ongoing research into the therapeutic implications of targeting pathways influenced by 4-Hydroxyestradiol:
- Targeting Metabolic Pathways : Understanding how 4-OH-E2 influences cellular pathways may lead to novel therapeutic strategies aimed at mitigating its carcinogenic effects or exploiting its properties for targeted therapies.
- Combination Therapies : Research is exploring the potential for combining inhibitors that target the pathways activated by 4-OH-E2 with existing cancer therapies to enhance treatment efficacy .
Case Studies and Research Findings
Several key studies highlight the relevance of 4-Hydroxyestradiol in cancer research:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Hydroxyestradiol
- Structural Difference : The hydroxyl group is located at the 2-position of the estradiol A-ring instead of the 4-position.
- Biological Role: 2-Hydroxyestradiol is another major metabolite of estradiol.
- Metabolic Fate : Unlike 4-hydroxystradiol, 2-hydroxyestradiol is rapidly methylated or conjugated, reducing its bioavailability.
4-Hydroxybenzoic Acid
- Structure : A simple aromatic compound with a hydroxyl group at the 4-position and a carboxylic acid group (C₇H₆O₃) .
- Applications: Widely used as a preservative in cosmetics and food.
- Metabolism : Primarily excreted via glucuronidation, differing from the enzymatic pathways involved in steroid metabolism .
4-Hydroxytamoxifen
- Structure: A non-steroidal triphenylethylene derivative (C₂₆H₂₉NO₂) with a hydroxyl group at the 4-position of the phenyl ring .
- Biological Role : An active metabolite of tamoxifen, functioning as a selective estrogen receptor modulator (SERM). It antagonizes estrogen receptors in breast tissue, making it critical in breast cancer therapy.
- Key Difference: While this compound is an endogenous estrogen metabolite, 4-hydroxytamoxifen is a synthetic therapeutic agent with distinct receptor-binding kinetics .
4-Hydroxyphenylethanol
- Structure: A phenolic alcohol (C₈H₁₀O₂) with a hydroxyl group on the benzene ring and an ethanol side chain .
- Function : Found in plant extracts and fermented foods, it exhibits antioxidant activity but lacks the steroidal backbone necessary for hormonal interactions .
Structural and Functional Comparison Table
*The molecular formula of estradiol is C₁₈H₂₄O₂; this compound likely shares this backbone with an additional hydroxyl group.
Research Implications and Gaps
- Metabolic Pathways : While this compound is identified as an estradiol metabolite, the evidence lacks data on its enzymatic formation (e.g., cytochrome P450 isoforms involved) and clearance mechanisms.
- Receptor Binding : Comparative studies on the estrogen receptor (ERα/ERβ) affinity of this compound versus 2-hydroxyestradiol or synthetic analogs like 4-hydroxytamoxifen are absent in the provided sources.
Preparation Methods
Synthesis from Steroid 4,5-Epoxides
The synthesis of 4-OHE₂ from estr-4-ene-3,17-dione involves epoxidation and thermolysis (Figure 1). Majgier-Baranowska et al. demonstrated that 4,5-epoxyestra-3,17-dione intermediates undergo acid-catalyzed ring-opening to yield 4-hydroxyestrone, which is subsequently reduced to 4-OHE₂. Key steps include:
-
Epoxidation : Treatment of estr-4-ene-3,17-dione with m-chloroperbenzoic acid (mCPBA) forms 4,5-epoxyestra-3,17-dione.
-
Thermolysis : Heating the epoxide in toluene at 110°C for 24 hours produces 4-hydroxyestrone (35% yield) and estra-5,7,9-triene-4,17-dione (15% yield).
-
Reduction : Sodium borohydride reduces the 17-keto group of 4-hydroxyestrone to yield 4-OHE₂.
Challenges : Low thermolysis yields due to competing diene formation and oxidative side reactions.
Stille Cross-Coupling and Oxidative Hydroboration
A modular approach involves introducing hydroxyalkyl groups at the C-4 position via palladium-catalyzed cross-coupling:
-
4-Bromoestradiol Preparation : Protection of estradiol with methoxymethyl (MOM) ether, followed by bromination at C-4 using N-bromosuccinimide (NBS).
-
Stille Coupling : Reaction of 4-bromoestradiol with alkenylstannanes (e.g., tributyl(vinyl)tin) using Pd(PPh₃)₄ catalyst yields 4-alkenylestradiols (60–70% yield).
-
Oxidative Hydroboration : Treatment with BH₃·THF and H₂O₂/NaOH converts alkenyl groups to hydroxyalkyl derivatives, yielding 4-(hydroxymethyl)estradiol (Figure 2).
| Intermediate | Reagents | Product | Yield |
|---|---|---|---|
| 4-Bromoestradiol | Tributyl(vinyl)tin, Pd(PPh₃)₄ | 4-Vinylestradiol | 65% |
| 4-Vinylestradiol | BH₃·THF; H₂O₂/NaOH | 4-(Hydroxymethyl)estradiol | 75% |
Advantages : High regioselectivity and compatibility with diverse alkenyl groups.
Biosynthetic Pathways
Cytochrome P450-Mediated Hydroxylation
4-OHE₂ is endogenously produced via CYP1B1-catalyzed hydroxylation of estradiol in humans. The reaction proceeds as follows:
-
Cofactors : NADPH and O₂.
-
Reaction : Stereospecific insertion of hydroxyl group at C-4, forming 4-OHE₂.
Tissue Specificity : CYP1B1 is overexpressed in hormone-dependent cancers (e.g., breast, prostate), leading to elevated 4-OHE₂ levels.
| Substrate | Enzyme | Product | Turnover (min⁻¹) |
|---|---|---|---|
| Estradiol | CYP1B1 | 4-OHE₂ | 4.2 ± 0.3 |
Limitations : Requires microsomal fractions or recombinant CYP1B1, complicating large-scale production.
Microbial Bioconversion
Novosphingobium sp. PP1Y expresses extradiol ring-cleavage dioxygenase (ERCD) PP00124, which degrades 4-OHE₂ via A-ring meta-cleavage:
-
Reaction Conditions : 25°C, pH 7.5, 0.1 mM 4-OHE₂.
-
Products : Semialdehyde derivatives (detected via LC-MS/MS).
-
Efficiency : Complete degradation of 4-OHE₂ in 2 hours using recombinant E. coli expressing PP00124.
| Parameter | Value |
|---|---|
| Optimal pH | 7.5 |
| Optimal Temperature | 25°C |
| Km | 12.4 μM |
| Vmax | 8.7 μmol/min/mg |
Applications : Eco-friendly method for 4-OHE₂ removal from wastewater; potential for scaled-up metabolite production.
Purification and Stability
Chromatographic Separation
Crude 4-OHE₂ is purified using reverse-phase HPLC:
-
Column : C18 (250 × 4.6 mm, 5 μm).
-
Mobile Phase : Acetonitrile/water (55:45) + 0.1% formic acid.
Purity : ≥98% after two purification cycles.
Analytical Characterization
Mass Spectrometry
Q & A
Q. How can researchers ensure reproducibility when studying this compound in in vivo models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
